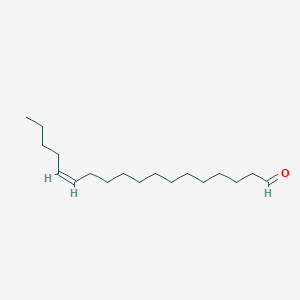
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD).
Efectos Bioquímicos Y Fisiológicos
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to enhance the activity of antioxidant enzymes, such as SOD, and to inhibit the production of ROS. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize using the specific method described above. However, one of the limitations of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and to monitor its effects carefully.
Direcciones Futuras
There are several future directions for the study of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI). One potential area of research is its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, and it has potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method that involves the reaction of L-proline with ethyl 4-bromobutyrate, followed by a reduction reaction using sodium borohydride. The resulting product is then treated with hydrochloric acid to yield D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in high purity.
Aplicaciones Científicas De Investigación
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been demonstrated to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
142824-25-7 |
|---|---|
Nombre del producto |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
Clave InChI |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
SMILES isomérico |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
SMILES canónico |
CCOC(=O)C1(CC(CN1)O)C |
Sinónimos |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



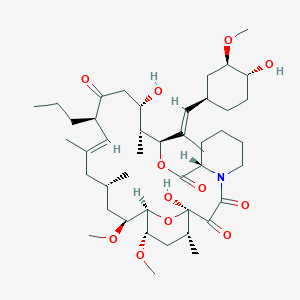
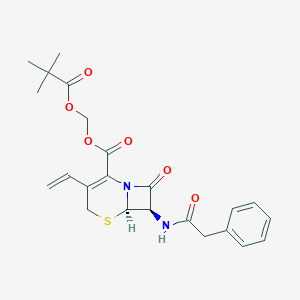
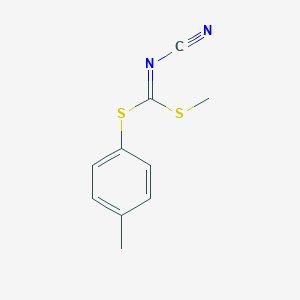
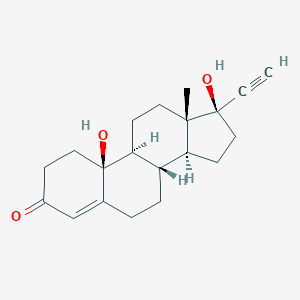
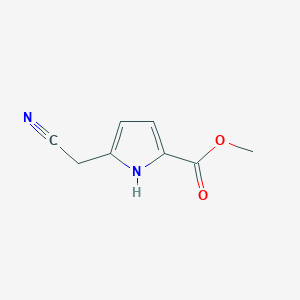
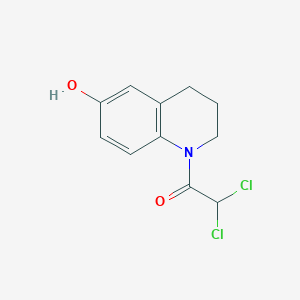
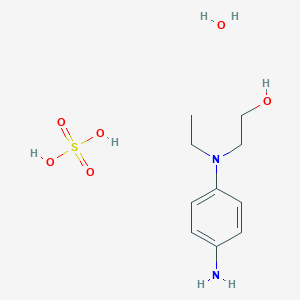
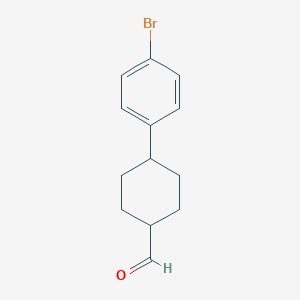
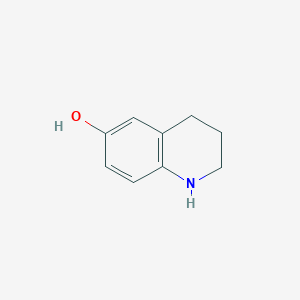
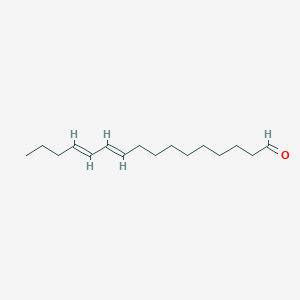
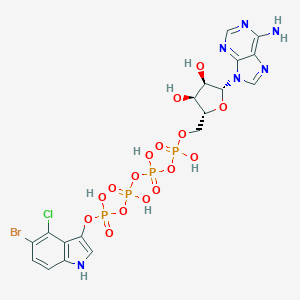
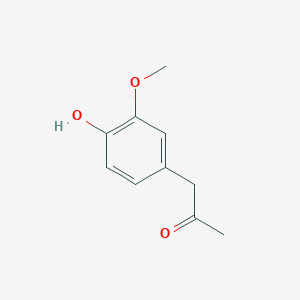
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
